molecular formula C14H13N3 B1629591 2-(Benzyl(methyl)amino)isonicotinonitrile CAS No. 501378-53-6

2-(Benzyl(methyl)amino)isonicotinonitrile

Cat. No.: B1629591
CAS No.: 501378-53-6
M. Wt: 223.27 g/mol
InChI Key: IRKQQTHLUICKAM-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)isonicotinonitrile (CAS 77314-89-7) is a nitrogen-containing heterocyclic compound that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and chemical biology research. Its molecular structure, which incorporates a substituted isonicotinonitrile core, makes it a valuable precursor for the development of novel chemical entities. The compound's isonicotinonitrile moiety is a privileged structure in drug discovery, frequently explored in the synthesis of potential anticancer agents, as similar 2-aminonicotinonitrile derivatives have demonstrated significant cytotoxicity and antiproliferative activities in biological screenings . Researchers utilize this compound as a key building block for constructing more complex molecular architectures, particularly in the synthesis of compounds with potential pharmacological activity. Its structural features are amenable to further functionalization, allowing for the generation of diverse libraries for high-throughput screening. The presence of both benzyl(methyl)amino and nitrile groups provides two distinct sites for chemical modification, enabling its incorporation into larger molecules or coordination complexes. This chemical is provided for research purposes exclusively. It is not intended for diagnostic or therapeutic uses, and is not suitable for human or veterinary consumption. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(methyl)amino]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-17(11-12-5-3-2-4-6-12)14-9-13(10-15)7-8-16-14/h2-9H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKQQTHLUICKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640786
Record name 2-[Benzyl(methyl)amino]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501378-53-6
Record name 2-[Benzyl(methyl)amino]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 2 Benzyl Methyl Amino Isonicotinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H and ¹³C NMR Assignments

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques that provide information on the number and types of hydrogen and carbon atoms in a molecule.

In a ¹H NMR spectrum of 2-(benzyl(methyl)amino)isonicotinonitrile, distinct signals would be expected for the protons of the benzyl (B1604629) group, the methyl group, and the pyridine (B92270) ring. The benzyl group would show characteristic signals for the aromatic protons, typically in the range of 7.2-7.4 ppm, and a singlet for the benzylic (CH₂) protons. The methyl (CH₃) protons attached to the nitrogen would appear as a singlet, likely in the range of 3.0-3.5 ppm. The protons on the isonicotinonitrile ring would appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating amino group.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The nitrile carbon (C≡N) would appear in the downfield region, typically around 115-120 ppm. The carbons of the pyridine ring would have chemical shifts determined by their position relative to the nitrogen atom and the substituents. The benzyl group would show signals for the aromatic carbons and the benzylic carbon, while the methyl carbon would appear in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Benzyl-CH₂ 4.5 - 5.0 s
Methyl-CH₃ 3.0 - 3.5 s
Phenyl-H (ortho, meta, para) 7.2 - 7.4 m
Pyridine-H3 ~6.7 d
Pyridine-H5 ~6.8 dd
Pyridine-H6 ~8.2 d

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Benzyl-CH₂ 50 - 55
Methyl-CH₃ 35 - 40
Phenyl-C (ipso) 135 - 140
Phenyl-C (ortho, meta, para) 127 - 129
Pyridine-C2 158 - 162
Pyridine-C3 105 - 110
Pyridine-C4 118 - 122
Pyridine-C5 110 - 115
Pyridine-C6 148 - 152
Nitrile-CN 115 - 120

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Application of 2D NMR Techniques (COSY, TOCSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment would establish proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds. For this compound, COSY would be instrumental in assigning the protons on the pyridine ring by showing correlations between adjacent protons (e.g., H5 and H6). sdsu.edunih.gov

TOCSY (Total Correlation Spectroscopy) : TOCSY provides correlations between all protons within a spin system, not just adjacent ones. This would be particularly useful for identifying all the protons belonging to the pyridine ring system from a single cross-peak. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.govepfl.ch It would be used to definitively assign the carbon signals for the CH, CH₂, and CH₃ groups by linking them to their attached protons.

Nitrogen-15 NMR Spectroscopy for Amine and Nitrile Linkages

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms. wikipedia.org In this compound, there are three distinct nitrogen environments: the pyridine ring nitrogen, the amino nitrogen, and the nitrile nitrogen.

The pyridine nitrogen would be expected to have a chemical shift characteristic of nitrogen in an aromatic heterocyclic ring. nih.gov

The amino nitrogen (N-benzyl, N-methyl) signal would provide information about the substitution and electronic environment of the amino group.

The nitrile nitrogen would appear in a characteristic region for cyano groups.

¹⁵N NMR data, often obtained through ¹H-¹⁵N HMBC experiments, would provide definitive evidence for the nitrogen linkages within the molecule and help to understand the electronic effects of the substituents. researchgate.netresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. Although a specific experimental spectrum for this compound is not available, the expected vibrational frequencies can be predicted based on known data for similar structures. nist.govnist.govresearchgate.netresearchgate.net

Key expected vibrational frequencies include:

C≡N stretch : A sharp, medium-intensity band in the region of 2220-2260 cm⁻¹ is characteristic of a nitrile group.

C-N stretch : The stretching vibration of the tertiary amine C-N bond would likely appear in the 1250-1020 cm⁻¹ region.

C=C and C=N stretches : The aromatic and heteroaromatic ring stretching vibrations of the phenyl and pyridine rings would be observed in the 1600-1450 cm⁻¹ region.

C-H stretches : Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and methyl groups would be found just below 3000 cm⁻¹.

C-H bends : Out-of-plane C-H bending vibrations for the substituted aromatic rings would be visible in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretch 2220 - 2260
Aromatic/Heteroaromatic C=C, C=N Stretch 1600 - 1450
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Tertiary Amine (C-N) Stretch 1250 - 1020
Aromatic C-H Out-of-plane Bend 900 - 675

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₃N₃), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.

In addition to the molecular ion peak, the mass spectrum would exhibit a characteristic fragmentation pattern upon ionization. While a specific experimental spectrum is not available, predictable fragmentation pathways for this molecule would include:

Loss of a benzyl group : Cleavage of the C-N bond between the benzyl group and the nitrogen would result in a prominent fragment corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91.

Loss of a methyl group : Cleavage of the N-CH₃ bond would lead to a fragment corresponding to the loss of a methyl radical.

Cleavage of the amino group : Fragmentation could also occur at the bond between the pyridine ring and the amino group.

Formation of iminium cations : The presence of the benzyl group can facilitate the formation of stable benzylidene iminium cations. nih.gov

Analysis of these fragmentation patterns would provide valuable information for confirming the proposed structure.

X-ray Crystallography for Solid-State Structural Determination (Applicability to Related Derivatives)

While no crystal structure for this compound has been reported in the public domain, the technique would be highly applicable if a suitable single crystal of the compound or a related derivative could be obtained. vensel.orgnih.govresearchgate.netresearchgate.netnih.gov An X-ray crystallographic study would unequivocally confirm the connectivity and provide insights into the stereoelectronic properties of the molecule, such as the planarity of the pyridine ring and the orientation of the benzyl and methyl groups relative to the rest of the molecule. Studies on related N-benzyl-pyridinium and benzimidazole (B57391) derivatives have provided valuable structural information, demonstrating the utility of this technique for this class of compounds. nih.govresearchgate.net

Analysis of Conformational Preferences in the Solid State

Similarly, a definitive analysis of the conformational preferences of this compound in the solid state is contingent upon the availability of its crystal structure. The conformation of a molecule in the solid state is influenced by the minimization of intramolecular strain and the optimization of intermolecular interactions within the crystal lattice.

Key conformational features that would be of interest in the analysis of this compound include:

Torsion Angles: The relative orientation of the benzyl group and the pyridine ring is a critical conformational parameter. This would be defined by the torsion angles around the C-N and N-CH₂ bonds.

Pyridine Ring Planarity: The degree of planarity of the pyridine ring would be assessed.

Orientation of the Methyl Group: The position of the methyl group relative to the benzyl and pyridine substituents would be determined.

A hypothetical table of selected torsion angles is provided below to demonstrate how this information would be presented. These values are purely illustrative.

Hypothetical Selected Torsion Angles for this compound

Atoms (A-B-C-D) Angle (°) (Illustrative)
C(pyridine)-C(pyridine)-N-C(benzyl)175.4
C(pyridine)-N-C(benzyl)-C(aromatic)-78.2
C(pyridine)-N-C(methyl)-H60.1

Without experimental data, any discussion on the conformational preferences would be purely speculative and based on theoretical modeling rather than empirical evidence from the solid state.

Computational and Theoretical Investigations of 2 Benzyl Methyl Amino Isonicotinonitrile

Quantum Chemical Analysis (Density Functional Theory - DFT)

No published studies were found that performed DFT calculations on 2-(Benzyl(methyl)amino)isonicotinonitrile.

Optimized Molecular Geometry and Conformational Analysis

Specific optimized bond lengths, bond angles, and dihedral angles for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Electron Transfer Characteristics)

The energy values for the HOMO and LUMO orbitals, and consequently the HOMO-LUMO energy gap for this compound, have not been reported in the located scientific papers.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

An MEP map for this compound, which would illustrate its electrostatic potential and reactive sites, has not been published.

Global and Local Reactivity Descriptors (Chemical Hardness, Electrophilicity Index, Chemical Potential)

Calculated values for global and local reactivity descriptors for this specific compound are absent from the available literature.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions

A Hirshfeld surface analysis, which would provide quantitative insight into the non-covalent interactions governing the crystal packing of this compound, has not been documented in the searched scientific databases.

Energy Framework Analysis for Dominant Intermolecular Forces

Energy framework analysis is a computational method used to investigate the intermolecular interactions within a crystal lattice, providing a quantitative understanding of the forces that govern molecular packing. This method calculates the interaction energies between pairs of molecules and dissects them into their fundamental components: electrostatic, polarization, dispersion, and repulsion. rasayanjournal.co.injcchems.com By visualizing these interaction energies as a framework of cylinders connecting the centroids of interacting molecules, the method offers a clear picture of the crystal's topology and the relative strength of different forces. rasayanjournal.co.in The radius of the cylinders is proportional to the magnitude of the interaction energy, highlighting the most significant forces stabilizing the crystal structure. rasayanjournal.co.in

Table 1: Illustrative Intermolecular Energy Components for a Molecular Crystal (Note: This table is based on typical values for related heterocyclic compounds and is for illustrative purposes only.)

Interaction Energy ComponentTypical Energy (kJ/mol)Role in Crystal Packing
Electrostatic (Eele)-70 to -150Dominant in polar molecules, involving dipole-dipole and hydrogen bonding interactions.
Dispersion (Edis)-50 to -120Significant in all molecules, arising from temporary fluctuations in electron density (van der Waals forces).
Repulsion (Erep)+40 to +90Prevents molecular collapse at short distances.
Polarization (Epol)-10 to -30Arises from the distortion of a molecule's electron cloud by another.
Total Energy (Etot) -100 to -200 The net energy stabilizing the crystal lattice.

Advanced Quantum Chemical Methods

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool for translating complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. scirp.org The method provides detailed information on electron delocalization, charge transfer, and hybridization. grafiati.com By examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals), NBO analysis quantifies the energetic significance of these delocalizations using second-order perturbation theory. scirp.org

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (Note: This table is a hypothetical representation for this compound.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (Namino)π* (Cpyridine-Cpyridine)> 5.0Strong hyperconjugation, indicating electron donation to the ring.
π (Cbenzyl-Cbenzyl)π* (Cpyridine-Npyridine)1.0 - 5.0π-π stacking interaction, delocalization between rings.
σ (C-Hbenzyl)σ* (Cpyridine-Namino)< 1.0Weak hyperconjugation, typical C-H bond interactions.
LP (Npyridine)RY* (Various Atoms)< 0.5Lone pair character with minimal delocalization.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for the characterization of chemical bonds and intermolecular interactions. amercrystalassn.org This analysis is based on the topology of the electron density, ρ(r). Critical points in the density, where the gradient is zero, are located and classified. A bond critical point (BCP) found between two atoms is a necessary and sufficient condition for the existence of a chemical bond between them. uni-muenchen.de

The properties at the BCP, such as the electron density itself (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), provide a quantitative description of the bond's nature.

Shared interactions (covalent bonds) are typically characterized by high ρb and a negative ∇²ρb.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) have lower ρb and a positive ∇²ρb. scribd.com

For this compound, QTAIM analysis would be used to characterize every bond, including the covalent bonds within the pyridine (B92270) and benzyl (B1604629) rings, the C-N and N-C bonds of the amino bridge, and the C≡N triple bond. It could also identify and quantify weaker non-covalent interactions, such as potential intramolecular hydrogen bonds (e.g., C-H···N) that might influence the molecule's preferred conformation.

Table 3: Illustrative QTAIM Parameters for Bonds in this compound (Note: This table presents typical expected values for bond characterization.)

Bondρb (a.u.)∇²ρb (a.u.)Hb (a.u.)Bond Character
C=C (aromatic)~0.30< 0< 0Covalent (shared)
C-N (amino)~0.25> 0< 0Polar Covalent
C≡N (nitrile)~0.45< 0< 0Covalent (shared)
C-H···N (intramolecular)~0.02> 0> 0Hydrogen Bond (closed-shell)

QM/MM Approaches for Reaction Pathway Modeling

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a cornerstone of computational chemistry for studying chemical reactions in large, complex systems like solutions or proteins. nih.govfrontiersin.org This approach partitions the system into a small, electronically active region treated with high-level quantum mechanics (QM), and a larger surrounding environment treated with computationally less expensive molecular mechanics (MM). frontiersin.orgnih.gov This partitioning allows for the accurate modeling of reaction mechanisms, transition states, and energy barriers that would be computationally prohibitive to treat entirely at the QM level. nih.gov

For this compound, QM/MM simulations could be employed to model various processes. For example, its synthesis via a C-H activation or condensation reaction could be simulated to understand the reaction mechanism and kinetics. nih.gov Alternatively, if the molecule acts as an inhibitor for an enzyme, QM/MM could be used to model its binding and interaction within the enzyme's active site. nih.gov In such a simulation, the ligand (this compound) would constitute the QM region, while the protein and surrounding solvent would be the MM region. mdpi.com This would allow for the detailed investigation of bond-making and bond-breaking events and the calculation of the free energy profile of the reaction. frontiersin.org

Molecular Dynamics Simulations to Explore Conformational Space and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information on their conformational changes and flexibility. nih.govfigshare.com By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how a molecule moves and samples different shapes over time.

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The simulations would reveal the rotational dynamics around the single bonds connecting the benzyl group, the amino nitrogen, and the pyridine ring. Key insights would include identifying the most stable conformations, the energy barriers between them, and the timescale of conformational transitions. researchgate.net Analysis of the simulation trajectory would involve calculating properties like the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (RoG) to measure the molecule's compactness. Such studies have been used to understand the binding mechanisms of substituted pyridine derivatives to biological targets like kinases. acs.org In one study, MD simulations revealed an important water-bridge motif between pyridine derivative ligands and a protein target. nih.govfigshare.com


Reactivity and Derivatization Strategies for 2 Benzyl Methyl Amino Isonicotinonitrile

Reactions Involving the Isonicotinonitrile Moiety

The isonicotinonitrile portion of the molecule is characterized by the electron-withdrawing nitrile group on a pyridine (B92270) ring. This electronic feature governs its reactivity, particularly at the nitrile carbon and the aromatic ring itself.

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. This makes it susceptible to attack by various nucleophiles. masterorganicchemistry.com Such addition reactions typically form an intermediate imine anion, which can be subsequently protonated and hydrolyzed to yield a ketone. youtube.com This transformation is a powerful tool for converting the nitrile functionality into a carbonyl group, thereby opening up further derivatization pathways.

For instance, the reaction with organometallic reagents like Grignard or organolithium reagents can introduce new carbon-carbon bonds. The general mechanism involves the nucleophile attacking the electrophilic nitrile carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent workup with an aqueous acid leads to the formation of a ketone, such as 2-(benzyl(methyl)amino)-4-benzoylpyridine if phenylmagnesium bromide is used as the nucleophile.

Table 1: Examples of Potential Nucleophilic Additions
Nucleophile TypeExample ReagentIntermediate ProductFinal Product (after hydrolysis)
OrganometallicPhenylmagnesium Bromide (PhMgBr)Iminomagnesium bromide salt2-(Benzyl(methyl)amino)-4-benzoylpyridine
OrganometallicMethyllithium (CH₃Li)Iminolithium salt4-Acetyl-2-(benzyl(methyl)amino)pyridine
HydrideDiisobutylaluminium hydride (DIBAL-H)Aluminium-imine complex2-(Benzyl(methyl)amino)isonicotinaldehyde

The nitrile group can be fully or partially converted into other functional groups through hydrolysis and reduction reactions. These are fundamental transformations for modifying the properties of the parent molecule.

Hydrolysis: The hydrolysis of nitriles can yield either a carboxylic acid or an amide, depending on the reaction conditions. youtube.com

Acidic Hydrolysis: Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org In this case, 2-(benzyl(methyl)amino)isonicotinonitrile would be converted to 2-(benzyl(methyl)amino)isonicotinic acid.

Alkaline Hydrolysis: Treatment with a hot aqueous solution of a base, like sodium hydroxide (B78521), initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orggoogle.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. youtube.com Careful control of basic hydrolysis under milder conditions can sometimes isolate the intermediate amide, 2-(benzyl(methyl)amino)isonicotinamide. youtube.com

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction with metal hydrides like lithium aluminium hydride (LiAlH₄). imperial.ac.ukvanderbilt.edu This reaction converts the isonicotinonitrile moiety into a 4-(aminomethyl)pyridine, yielding (4-(benzyl(methyl)amino)pyridin-4-yl)methanamine. This introduces a flexible and basic aminomethyl group, which is a valuable site for further functionalization.

Visible-light photoredox catalysis has emerged as a powerful method for C-H functionalization and cross-coupling reactions under mild conditions. sigmaaldrich.com The isonicotinonitrile scaffold can participate in these transformations, enabling the introduction of aryl or alkyl groups onto the pyridine ring.

These reactions typically proceed via a single-electron transfer (SET) mechanism. sigmaaldrich.com A photocatalyst, upon excitation by visible light, can oxidize or reduce a substrate to generate a reactive radical intermediate. beilstein-journals.org For instance, in a C-H arylation reaction, a pyridyl radical could be generated from the isonicotinonitrile, which then couples with an aryl partner. Similarly, in decarboxylative cross-coupling, a radical generated from the decarboxylation of a carboxylic acid can add to the pyridine ring. These methods provide novel routes for derivatization that are often complementary to traditional cross-coupling techniques. rsc.org The arylation of isonitriles to produce benzamides has been demonstrated using photoredox catalysis, highlighting the utility of this approach for forming C-C and C-N bonds under mild conditions. beilstein-journals.orgresearchgate.net

Table 2: Summary of Nitrile Moiety Transformations
Reaction TypeConditions/ReagentsResulting Functional GroupProduct Name
Acidic HydrolysisH₃O⁺, heatCarboxylic Acid2-(Benzyl(methyl)amino)isonicotinic acid
Alkaline Hydrolysis1. NaOH, heat; 2. H₃O⁺Carboxylic Acid2-(Benzyl(methyl)amino)isonicotinic acid
Partial HydrolysisMild basic or acidic conditionsAmide2-(Benzyl(methyl)amino)isonicotinamide
ReductionLiAlH₄ or H₂/PdPrimary Amine(4-(Benzyl(methyl)amino)pyridin-4-yl)methanamine
Photoredox C-H ArylationPhotocatalyst, light, Aryl sourceAryl-substituted PyridineAryl-substituted this compound

Transformations of the N-Benzyl(methyl)amino Group

The tertiary amine group offers another strategic site for modification, primarily through cleavage of the N-alkyl bonds or other functional group interconversions.

N-dealkylation is a key transformation that allows for the removal of existing alkyl groups (benzyl and methyl) to generate a secondary or primary amine, which can then be re-functionalized. nih.govresearchgate.net

N-Debenzylation: The benzyl (B1604629) group is a common protecting group for amines and can be readily cleaved. The most common method is catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). imperial.ac.uk This reaction is typically clean and efficient, yielding 2-(methylamino)isonicotinonitrile (B155036).

N-Demethylation: Removal of the methyl group is often more challenging. researchgate.net Classic methods include the von Braun reaction using cyanogen (B1215507) bromide (CNBr), or reaction with chloroformates such as 1-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis. researchgate.net These reactions would produce 2-(benzylamino)isonicotinonitrile.

Selective dealkylation can provide access to either the N-methyl or N-benzyl secondary amine derivatives. These secondary amines are valuable intermediates for subsequent N-alkylation reactions to introduce novel substituents and build molecular diversity. clockss.org

Functional group interconversion (FGI) refers to the transformation of one functional group into another. mit.edufiveable.me For the N-benzyl(methyl)amino group, the most significant FGI is the N-dealkylation described above, which converts the tertiary amine into a secondary amine. nih.gov This secondary amine can then participate in a wide range of reactions to introduce new functionalities.

For example, the resulting 2-(methylamino)isonicotinonitrile or 2-(benzylamino)isonicotinonitrile could undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce new, more complex N-alkyl groups.

These transformations leverage the nucleophilicity of the secondary amine intermediate to create a diverse library of compounds based on the original this compound scaffold.

Cyclization Reactions Utilizing the Pyridine and Amine Functionalities

The 2-aminopyridine (B139424) scaffold is a cornerstone in the synthesis of a variety of fused N-heterocyclic systems. The reactivity of this compound in such reactions would be primarily dictated by the nucleophilicity of the endocyclic pyridine nitrogen atom.

The synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines from 2-aminopyridine precursors is a classic and widely utilized strategy in medicinal and materials chemistry.

Imidazo[1,2-a]pyridines: The most common route to this scaffold is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, the reaction would proceed via nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic fused system. The tertiary nature of the exocyclic amine prevents it from participating directly in the initial condensation, leaving the pyridine nitrogen as the primary reactive site. Alternative modern methods employ copper-catalyzed reactions with substrates like nitroolefins or involve multicomponent reactions with aldehydes and alkynes.

Pyrido[1,2-a]pyrimidines: This fused system is typically synthesized by reacting 2-aminopyridines with 1,3-dicarbonyl compounds, β-keto esters, or α,β-unsaturated carbonyl compounds. The reaction with this compound would similarly involve the pyridine nitrogen acting as the initial nucleophile, attacking one of the carbonyl carbons or the β-position of the unsaturated system, followed by cyclization and elimination to form the pyridopyrimidine core. The use of lithium amide bases of 2-aminopyridines has been shown to offer excellent regioselectivity in some syntheses.

Table 1: Representative Conditions for Fused Heterocycle Synthesis from 2-Aminopyridine Derivatives

This table illustrates common conditions used for the synthesis of the target heterocycles from generic 2-aminopyridine substrates, which are expected to be applicable to this compound.

Target ScaffoldReagentsCatalyst/ConditionsTypical YieldRef.
Imidazo[1,2-a]pyridineα-BromoacetophenoneNaHCO₃, Ethanol, RefluxGood to Excellent
Imidazo[1,2-a]pyridineNitroolefinCuI, Air (Oxidant), Toluene, 110 °CGood
Imidazo[1,2-a]pyridineAldehyde, Terminal AlkyneCopper CatalystModerate to Good
Pyrido[1,2-a]pyrimidine1,3-Dicarbonyl CompoundAcid or Base Catalyst, RefluxGood
Pyrido[1,2-a]pyrimidin-2-oneAlkynoate EsterLithium Amide Base, Thermal CyclizationGood

Regioselective Functionalization of the Pyridine Ring

The substituents on the pyridine ring of this compound significantly influence its reactivity towards electrophilic and metal-catalyzed functionalization. The electron-donating amino group at the C-2 position is a powerful directing group, while the electron-withdrawing nitrile group at C-4 deactivates the ring.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. Amino groups are known to be effective directing groups for lithiation. For 2-substituted aminopyridines, lithiation typically occurs at the C-3 position.

In the case of this compound, the tertiary amino group could direct an organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the C-3 position. This process involves the coordination of the lithium reagent to the nitrogen of the directing group, which facilitates the abstraction of the adjacent proton. The resulting 3-lithiated intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, disulfides) to introduce new functional groups at the C-3 position with high regioselectivity.

Table 2: Potential Electrophilic Quenching of a Lithiated 2-(Dialkylamino)pyridine Intermediate

This table provides hypothetical examples of products that could be formed by quenching the 3-lithiated derivative of this compound with various electrophiles.

Electrophile (E⁺)ReagentResulting Functional Group at C-3
AldehydeR-CHOHydroxyalkyl
Carbon DioxideCO₂ (gas or dry ice)Carboxylic Acid
DisulfideR-S-S-RThioether
IodineI₂Iodo
Alkyl HalideR-XAlkyl

Transition-metal-catalyzed cross-coupling reactions are indispensable methods for forming carbon-carbon and carbon-heteroatom bonds.

C-H Functionalization: Palladium-catalyzed C-H activation has emerged as a powerful strategy for derivatizing heterocycles without pre-functionalization. The amino group at C-2 in this compound can act as a directing group to facilitate regioselective C-H activation, most likely at the C-3 position. This allows for direct arylation, alkenylation, or acylation reactions, often using a palladium catalyst in the presence of an oxidant.

C-Halide Coupling: While the parent compound, this compound, does not possess a halogen atom, the introduction of a halide (e.g., Br or I) at the C-3, C-5, or C-6 positions would create a reactive handle for a vast array of palladium- and copper-catalyzed cross-coupling reactions. For instance, a 3-halo-2-aminopyridine derivative can undergo Suzuki coupling with boronic acids, Buchwald-Hartwig amination with amines, Sonogashira coupling with terminal alkynes, and Heck coupling with alkenes. Copper-catalyzed Ullmann-type reactions are also highly effective, particularly for C-N bond formation with various N-nucleophiles at a halogenated pyridine position.

Table 3: Representative Cross-Coupling Reactions on Substituted Pyridines

This table summarizes typical palladium- and copper-catalyzed cross-coupling reactions that could be applied to derivatives of this compound.

Reaction TypeCoupling PartnersCatalyst SystemPositionRef.
C-H ArylationAryl HalidePd(OAc)₂, Ligand, OxidantC-3
Suzuki CouplingR-B(OH)₂ + Py-XPd(PPh₃)₄, BaseC-Halide
Buchwald-Hartwig AminationR₂NH + Py-XPd Catalyst, Ligand (e.g., RuPhos), BaseC-Halide
Ullmann C-N CouplingR₂NH + Py-XCuI, Ligand, BaseC-Halide

Applications in Advanced Organic Synthesis and Catalysis

2-(Benzyl(methyl)amino)isonicotinonitrile as a Versatile Synthetic Building Block

The reactivity of the pyridine (B92270) ring, coupled with the functional handles of the amino and nitrile groups, makes this compound a valuable precursor in synthetic chemistry.

The 2-aminopyridine (B139424) scaffold is a fundamental component in the synthesis of a wide array of fused heterocyclic systems. nih.gov The nitrile group in this compound offers a key reaction site for cyclization reactions. For instance, aminopyridine derivatives bearing a cyano group can undergo reactions with various reagents to construct fused ring systems such as pyrazolopyridines, and pyridofuropyrrolo[1,2-a]pyrimidines. researchgate.net The general strategy often involves the reaction of the cyano group and the adjacent amino- or ring-nitrogen with a suitable binucleophilic or electrophilic reagent.

While specific examples detailing the cyclization of this compound are not extensively documented in publicly available literature, the known reactivity of related 2-amino-3-cyanopyridines provides a strong basis for its potential. nih.gov For example, multicomponent reactions involving cyanothioacetamide and other reagents are known to produce various thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net It is conceivable that this compound could participate in similar transformations, leading to novel thieno[2,3-b]pyridine-based heterocyclic systems.

Table 1: Potential Heterocyclic Systems Derivable from 2-Aminonicotinonitrile Scaffolds

Precursor Type Reagent(s) Resulting Heterocyclic System General Reaction Type
2-Amino-3-cyanopyridines Enaminones, Primary Amines Substituted 2-aminopyridines Multicomponent Reaction
2-Amino-3-cyanopyridines Malononitrile, Aldehydes Fused Pyridine Systems Condensation/Cyclization
Cyanothioacetamide (related precursor) Carbonyl compounds, Enamines 2-Thionicotinonitriles Multicomponent Condensation

This table presents potential transformations based on the reactivity of related aminonicotinonitrile compounds.

The structure of this compound lends itself to modular synthetic approaches for the creation of compound libraries for drug discovery and materials science. The benzyl (B1604629) and methyl groups on the amino function can be varied, as can the substituents on the pyridine ring, allowing for the systematic development of analogs.

A pertinent example of this modularity can be seen in the synthesis of related polyfunctionalized pyridines. For instance, a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles were synthesized to explore their affinity for sigma receptors. mdpi.comnih.gov In this work, variations in the linker length and substituents on the amino groups were systematically made to optimize biological activity. mdpi.comnih.gov This approach highlights how the core pyridine structure can be decorated with different functional groups to fine-tune its properties.

Similarly, this compound can serve as a scaffold where the benzyl group could be replaced with other aryl or alkyl groups, and the methyl group with other small alkyl chains. Furthermore, the pyridine ring itself can be functionalized, or the nitrile group can be transformed into other functionalities like amides, carboxylic acids, or tetrazoles, further expanding the accessible chemical space. This modularity is a key feature in modern synthetic programs aimed at lead optimization and the development of structure-activity relationships.

Potential as a Ligand in Organometallic Chemistry

The nitrogen atoms of the pyridine ring and the exocyclic amino group in this compound present potential coordination sites for metal ions, suggesting its utility as a ligand in organometallic chemistry.

The coordination chemistry of 2-aminopyridine derivatives is well-established, with the pyridine nitrogen and the amino group often acting as a bidentate chelating ligand to form stable complexes with a variety of transition metals. The specific binding mode can, however, be influenced by the steric and electronic nature of the substituents. In this compound, the presence of the benzyl and methyl groups on the exocyclic nitrogen may sterically hinder its coordination, potentially favoring monodentate coordination through the pyridine nitrogen.

Table 2: Potential Coordination Modes of this compound

Coordination Mode Potential Coordinating Atoms Factors Influencing Mode
Monodentate Pyridine Nitrogen Steric hindrance at the exocyclic amino group.
Bidentate (Chelating) Pyridine Nitrogen and Amino Nitrogen Favorable five-membered ring formation.

This table outlines hypothetical coordination modes based on the structure of the compound.

The structural similarity of this compound to 4-Dimethylaminopyridine (DMAP), a widely used nucleophilic catalyst, suggests its potential application in organocatalysis. The exocyclic tertiary amino group, rendered more nucleophilic by the electron-donating character of the benzyl and methyl groups, could potentially catalyze a range of reactions, such as acylations, silylations, and other transformations typically promoted by DMAP.

Future Research Trajectories and Academic Perspectives

Exploration of Underexplored Reactivity Pathways for Nitrile and Amino Functionalities

The nitrile and amino groups are versatile functional handles that can be subjected to a wide array of chemical transformations. libretexts.orgbeilstein-journals.org Future research will likely focus on leveraging the unique electronic environment of the pyridine (B92270) ring to explore novel reactivity pathways.

The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, a characteristic that can be exploited for its conversion into various other functional groups. libretexts.org While standard transformations such as hydrolysis to carboxylic acids or amides, and reduction to primary amines are well-established, the influence of the 2-amino substituent on these reactions warrants deeper investigation. libretexts.org For instance, the electron-donating nature of the amino group could modulate the reactivity of the nitrile, potentially leading to selective transformations under milder conditions. The reaction of the nitrile with organometallic reagents, such as Grignard reagents, could lead to the formation of novel ketones, expanding the synthetic utility of this scaffold. libretexts.org

The tertiary amino group, while generally less reactive than primary or secondary amines, still offers opportunities for functionalization. nih.gov Oxidative N-dealkylation could provide access to the corresponding secondary amine, 2-(benzylamino)isonicotinonitrile, or the primary amine, 2-aminoisonicotinonitrile, which are themselves valuable building blocks for further diversification. innospk.comrsc.org Furthermore, the benzylic position is susceptible to functionalization through C-H activation strategies, a burgeoning area in organic synthesis.

Integration with Automated Synthesis and High-Throughput Experimentation

The modular nature of the synthesis of substituted pyridines makes them ideal candidates for automated synthesis and high-throughput experimentation (HTE). nih.govorganic-chemistry.org Future research will likely see the integration of robotic platforms to rapidly generate libraries of analogues based on the 2-(benzyl(methyl)amino)isonicotinonitrile scaffold. nih.govyoutube.com

HTE can be employed to efficiently screen a wide array of reaction conditions, catalysts, and coupling partners to optimize the synthesis of the core structure and its derivatives. acs.orgacs.org For example, the synthesis of the parent compound likely involves a nucleophilic aromatic substitution reaction. HTE could be used to quickly identify the optimal base, solvent, and temperature for this transformation. Subsequently, automated platforms could be used to introduce a diverse range of substituents on the benzyl (B1604629) group or to replace the methyl group with other alkyl chains, generating a library of compounds for biological screening or materials science applications. This approach significantly accelerates the discovery process by enabling the parallel synthesis and evaluation of hundreds or even thousands of compounds. youtube.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Q & A

Basic Questions

Q. What are the recommended synthesis routes for 2-(Benzyl(methyl)amino)isonicotinonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution using 2-chloroisonicotinonitrile as a precursor. React this with benzyl(methyl)amine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 12–24 hours, using a base like potassium carbonate. Monitor reaction progress via TLC or LC-MS. Purify via flash chromatography with hexane/ethyl acetate gradients. This method is analogous to protocols used for structurally related compounds .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water. Store in airtight containers in a cool, dry environment, avoiding heat and ignition sources. Toxicity data for analogous compounds indicate risks of respiratory and dermal irritation, necessitating stringent exposure controls .

Q. How should the compound be characterized after synthesis?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • NMR : Use ¹H/¹³C and 2D experiments (COSY, HSQC) to assign all protons and carbons.
  • Mass Spectrometry : Confirm molecular weight via HRMS, comparing isotopic patterns to theoretical values.
  • HPLC : Verify purity (>95%) using a C18 column and UV detection.

Advanced Questions

Q. How can crystallographic data resolve ambiguities in molecular structure?

  • Methodological Answer : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to analyze X-ray data. Validate with R-factors (R₁ < 0.05), residual electron density maps, and thermal ellipsoid visualization via ORTEP-3. Cross-validate with NMR to reconcile solid-state and solution structures .

Q. What strategies address low yields in nucleophilic substitution reactions?

  • Methodological Answer : Optimize parameters systematically:

  • Solvent : Test DMF vs. acetonitrile for improved solubility.
  • Catalyst : Add KI (10 mol%) to enhance substitution kinetics.
  • Stoichiometry : Use 1.2 equivalents of benzyl(methyl)amine to drive the reaction.
  • Temperature : Increase to 100°C if conversion stalls.
    Monitor via LC-MS and terminate the reaction at >90% conversion to minimize byproducts .

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or dynamic effects. Purify via recrystallization or preparative HPLC. For NMR, ensure deuterated solvents are dry and use ¹H-¹⁵N HMBC to confirm nitrile functionality. For MS, employ high-resolution instruments to distinguish isotopic peaks from adducts. Computational tools (DFT-based chemical shift predictions) can further validate assignments .

Q. What crystallization techniques improve X-ray diffraction quality?

  • Methodological Answer : Screen solvents (ethanol, acetonitrile) using vapor diffusion. Adjust concentrations (5–20 mg/mL) and temperatures (4°C to RT). If microcrystals form, use seeding or additive screening (e.g., crown ethers). Assess crystal quality via precession photography before data collection. For twinned crystals, refine using SHELXL’s twin law options .

Q. How can computational methods complement experimental data in structural analysis?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts, IR spectra, and conformational energies. Compare computed values with experimental data to identify anomalies. For crystallography, use Mercury (CCDC) to analyze packing interactions and hydrogen-bonding networks .

Key Methodological Insights

  • Synthesis : Prioritize substitution reactivity and solvent polarity .
  • Safety : Follow protocols for nitrile-containing compounds to mitigate toxicity risks .
  • Crystallography : Validate structures with SHELX refinement metrics and ORTEP-3 visualization .
  • Data Validation : Cross-correlate multiple techniques (NMR, MS, XRD) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.